3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole
Overview
Description
3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole, also known as CIPT, is a synthetic triazole compound that has been used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds and in the study of biochemical and physiological effects. CIPT is a versatile compound that has been used in the lab to study a range of biological processes.
Scientific Research Applications
Synthesis and Chemical Properties
3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole, a derivative of 1,2,4-triazole, has been explored for various synthesis and chemical property applications. Ivanova et al. (2006) developed a method for synthesizing 3-chloromethyl and 3-carboxaldehyde derivatives of 4,5-disubstituted 3-hydroxymethyl-1.2.4-triazoles, which can be derived from 3-mercapto-1,2,4-triazoles, highlighting its potential in creating diverse chemical compounds (Ivanova et al., 2006). Additionally, Shukla et al. (2014) focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, emphasizing the importance of such compounds in biological and chemical research (Shukla et al., 2014).
Corrosion Inhibition
In the field of material sciences, 3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole derivatives have been investigated as corrosion inhibitors. Li et al. (2007) synthesized triazole derivatives as new inhibitors for mild steel corrosion in acid media, demonstrating their potential in protecting industrial materials (Li et al., 2007). Similarly, Elbelghiti et al. (2016) explored the inhibition properties of triazole derivatives for mild steel corrosion, contributing significantly to the development of more effective corrosion inhibitors (Elbelghiti et al., 2016).
Potential Biological Applications
Although direct studies on 3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole were limited, related triazole compounds have been investigated for their biological implications. Wolf (1962) discussed the growth inhibition of Chlorella induced by 3-Amino-1,2,4-Triazole, suggesting the possible biological effects of triazole derivatives on plant growth (Wolf, 1962). This highlights the broader relevance of triazole compounds in biological research.
Applications in New Material Synthesis
1,2,4-Triazole derivatives, including 3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole, are significant in the development of new materials. Wang et al. (2007) detailed strategies towards syntheses of triazolyl- or triazolium-functionalized unsymmetrical energetic salts, demonstrating the compound's relevance in material science (Wang et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-chloro-1-(propan-2-yloxymethyl)-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-5(2)11-4-10-3-8-6(7)9-10/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVOCYASJARAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCN1C=NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.